1-(3-Chloro-2-fluorophenyl)piperazine is a chemical compound that falls under the category of piperazine derivatives. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms. This specific compound features a chloro and a fluoro substituent on the aromatic ring, which can influence its biological activity and chemical properties.
1-(3-Chloro-2-fluorophenyl)piperazine is classified as an aromatic amine and is often used in medicinal chemistry due to its potential pharmacological properties. It is also categorized under the broader class of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 1-(3-Chloro-2-fluorophenyl)piperazine typically involves several steps, including the formation of the piperazine ring and subsequent substitution reactions to introduce the chloro and fluoro groups.
The synthesis may require specific conditions such as temperature control and the use of solvents like dichloromethane or acetone to facilitate the reactions. Monitoring via techniques like thin-layer chromatography (TLC) is common to ensure reaction completion.
The molecular formula for 1-(3-Chloro-2-fluorophenyl)piperazine is , with a molecular weight of 214.67 g/mol . The structure consists of a piperazine ring bonded to a chlorinated and fluorinated phenyl group.
Fc1cc(Cl)ccc1N2CCNCC2
IPILNCXNYGCVDJ-UHFFFAOYSA-N
The structural representation showcases the positioning of substituents on the phenyl ring, which is crucial for understanding its reactivity and interaction with biological targets.
1-(3-Chloro-2-fluorophenyl)piperazine can undergo various chemical reactions typical for piperazine derivatives:
Reactions are often performed under controlled conditions, utilizing catalysts or specific reagents that promote desired pathways while minimizing side reactions.
The mechanism of action for 1-(3-Chloro-2-fluorophenyl)piperazine is closely related to its interactions with neurotransmitter systems in the brain. Compounds in this class often act as serotonin receptor modulators, influencing mood and anxiety levels.
Upon administration, this compound may bind to serotonin receptors (such as 5-HT receptors), leading to alterations in neurotransmission. The presence of chlorine and fluorine atoms can enhance binding affinity or selectivity towards specific receptor subtypes.
Studies have shown that modifications on the piperazine ring can significantly affect pharmacodynamics, making this compound a candidate for further investigation in psychopharmacology .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm structure and purity .
1-(3-Chloro-2-fluorophenyl)piperazine has potential applications in scientific research, particularly in medicinal chemistry. Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for psychiatric disorders such as depression and anxiety. Additionally, its unique structural features may allow for further derivatization to create novel therapeutic agents with improved efficacy or reduced side effects.
1-(3-Chloro-2-fluorophenyl)piperazine represents a newer subclass of synthetic phenylpiperazines emerging as designer drugs within global illicit markets. These compounds exemplify the strategic molecular modifications employed by clandestine laboratories to circumvent drug control laws. Piperazine derivatives initially gained traction in the late 1990s as "legal highs" sold as "party pills" under brand names like "Frenzy" or "Bliss", with early detections primarily involving BZP and TFMPP [2]. By the mid-2000s, European monitoring systems reported that approximately 50% of seized MDMA (ecstasy) tablets contained piperazine adulterants like mCPP, demonstrating their pervasive infiltration into established illicit drug supply chains [1].
The emergence of halogenated variants like 1-(3-Chloro-2-fluorophenyl)piperazine reflects an evolutionary trend toward structurally complex analogs. Recent forensic identifications of closely related compounds – including 1-(4-bromophenyl)piperazine (pBPP) and 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFPP) – highlight deliberate aromatic ring substitutions designed to evade regulatory detection [3]. These substances typically appear as powders, tablets, or capsules, with online marketplaces (including "darknet" platforms) facilitating their distribution under misleading labels such as "research chemicals" or "not for human consumption" [6]. The compound’s structural similarity to pharmaceuticals enables diversion of precursor chemicals, complicating supply chain interdiction efforts.
Table 1: Recent Halogenated Phenylpiperazine Analogs Detected in Illicit Markets
Compound Name | Chemical Substitution Pattern | Primary Form Seized |
---|---|---|
1-(3-Chloro-2-fluorophenyl)piperazine | 3-Cl, 2-F on phenyl ring | Powder/Capsules |
1-(4-Bromophenyl)piperazine (pBPP) | 4-Br on phenyl ring | Powder ("4-BP" labeled) |
1-(3-Chloro-4-fluorophenyl)piperazine | 3-Cl, 4-F on phenyl ring | Powder ("3,4-CFP" labeled) |
1-(4-Fluorophenyl)piperazine (pFPP) | 4-F on phenyl ring | Synthetic cannabinoid blends |
Data compiled from analytical reports of seized materials [1] [3]
1-(3-Chloro-2-fluorophenyl)piperazine belongs to the phenylpiperazine subclass of NPS, characterized by a piperazine ring directly bonded to a phenyl group through a nitrogen atom. This distinguishes it from benzylpiperazines (e.g., BZP), which feature a –CH₂– spacer between the phenyl and piperazine rings [2]. The compound exhibits a specific ortho-chloro/fluoro substitution pattern on the aromatic ring, a configuration that significantly influences its electronic properties, lipophilicity, and potential receptor interactions compared to earlier-generation analogs like mCPP (meta-chloro) or pFPP (para-fluoro).
Piperazine derivatives are broadly categorized into two architectural groups:
The strategic incorporation of ortho-halogen atoms in 1-(3-Chloro-2-fluorophenyl)piperazine likely enhances metabolic stability and modulates affinity for monoaminergic receptors (e.g., 5-HT₁A, 5-HT₂₀, dopamine D₂). This molecular design follows the established structure-activity relationship (SAR) paradigm among phenylpiperazines, where electronic and steric properties of ring substituents critically determine pharmacological profiles [2]. The presence of halogens increases molecular weight and polarity compared to non-halogenated predecessors, presenting distinct analytical signatures for detection.
Table 2: Structural Classification of Key Piperazine-Based NPS
Chemical Subclass | Core Structure | Representative Compounds | Key Structural Features |
---|---|---|---|
Benzylpiperazines | Ar-CH₂-N(piperazine) | BZP, 3-Me-BZP, MDBP, 2C-B-BZP | Methylene linker allows greater conformational flexibility |
Phenylpiperazines | Ar-N(piperazine) | 1-(3-Chloro-2-fluorophenyl)piperazine, TFMPP, mCPP, pFPP, pBPP, 3,4-CFPP | Direct bond imposes planarity constraints; substituents modulate electronic effects |
Structural taxonomy based on piperazine core architecture [2] [6]
The global control of 1-(3-Chloro-2-fluorophenyl)piperazine exemplifies the "cat-and-mouse" dynamic between illicit drug manufacturers and regulatory agencies. As of current monitoring data, this specific analog remains uncontrolled in numerous jurisdictions, exploiting legal loopholes while structurally similar compounds like BZP (Schedule II under UN 1971 Convention) and mCPP face restrictions [2] [6]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) tracks only ~18 piperazine derivatives despite the identification of numerous analogs, revealing significant surveillance gaps for novel halogenated variants [3].
Analytical detection faces substantial hurdles:
International responses remain fragmented, with some countries (e.g., Poland, UK) applying consumer safety laws, while others (e.g., Italy, Hungary) extend controlled substance legislation via generic analog clauses. The continued detection of piperazines like pFPP in synthetic cannabinoid blends underscores their persistence within the poly-drug NPS landscape [3] [6]. Proactive identification requires enhanced data sharing through platforms like the UNODC Early Warning Advisory (EWA), alongside advanced spectroscopic libraries capturing halogen-specific spectral signatures.
Table 3: Analytical and Regulatory Challenges for Halogenated Phenylpiperazines
Challenge Category | Specific Limitations | Impact on Surveillance |
---|---|---|
Analytical Detection | Lack of reference standards for novel analogs | Delayed/ambiguous forensic identification |
Co-elution of isomers in chromatographic methods | Misidentification of substitution patterns | |
Overlapping voltammetric profiles (~+0.7V to +1.1V) | Limited selectivity in electrochemical screening | |
Regulatory Frameworks | Time-lag in scheduling novel analogs | Proliferation during "legal window" |
Jurisdictional inconsistencies in control measures | Cross-border trafficking opportunities | |
Precursor chemical diversion from pharmaceutical industry | Difficult supply chain monitoring |
Data synthesized from forensic and regulatory reports [1] [3] [5]
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: